6-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one
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Description
The compound is a pyrimidine derivative, which is a class of compounds that includes many bioactive molecules . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized through reactions involving nucleophilic substitution, where a nucleophile (an electron-rich species) attacks an electrophilic carbon .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a cyclopropyl group (a three-membered carbon ring), a piperazine ring (a six-membered ring with two nitrogen atoms), and several fluorine atoms .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of fluorine atoms can also influence the reactivity of the compound, as fluorine is highly electronegative.Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N6O/c16-10-7-18-14(19-8-10)22-3-5-23(6-4-22)15-20-12(9-1-2-9)11(17)13(24)21-15/h7-9H,1-6H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZYACTZWUCXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=NC=C(C=N4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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